1-Cyclopropyl-2-(p-tolylthio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one is an organic compound with the molecular formula C12H14OS It is characterized by the presence of a cyclopropyl group, a p-tolylthio group, and an ethanone moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one typically involves the reaction of cyclopropyl ketone with p-tolylthiol under specific conditions. One common method includes:
Synthetic Route: The reaction between cyclopropyl ketone and p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, aprotic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound’s reactivity may involve the formation of reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound features a fluorophenyl group instead of a p-tolylthio group, which may result in different chemical and biological properties.
2-Chloro-1-(p-tolyl)ethan-1-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in research.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXKMWOIRZCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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